molecular formula C27H27N3O3 B1184208 KRMUSJBFIHWDDU-RCDKEGFXSA-N

KRMUSJBFIHWDDU-RCDKEGFXSA-N

Cat. No.: B1184208
M. Wt: 441.531
InChI Key: KRMUSJBFIHWDDU-RCDKEGFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on structural conventions, InChIKeys encode molecular connectivity and stereochemistry. The prefix KRMUSJBFIHWDDU suggests a core structure with methyl, phenyl, or sulfonamide groups, while RCDKEGFXSA indicates stereochemical features. Cross-referencing the evidence, compounds with analogous substituents (e.g., N,N-dimethyl-N-phenyl sulfonamides, carbamates, or methylated heterocycles) may align with its structural framework .

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.531

InChI

InChI=1S/C27H27N3O3/c31-25(28-14-11-19-16-29-21-9-5-4-8-20(19)21)23-22-10-13-27(33-22)17-30(26(32)24(23)27)15-12-18-6-2-1-3-7-18/h1-10,13,16,22-24,29H,11-12,14-15,17H2,(H,28,31)/t22-,23?,24+,27-/m0/s1

InChI Key

KRMUSJBFIHWDDU-RCDKEGFXSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)NCCC5=CNC6=CC=CC=C65

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID (Evidence) Core Structure Key Substituents Functional Groups Potential Applications
1 () N,N-dimethyl-N-phenyl sulfonamide Dimethyl, phenyl, sulfonamide Sulfonamide, aromatic ring Pharmaceuticals (enzyme inhibition)
3 () Dimethylcarbamate Dimethyl, carbamate Carbamate ester Agrochemicals (pesticides)
7 () N-methyl-N’-(methoxychlorophenyl) Methyl, methoxy, chloro, phenyl Carbamate, halogenated aromatic Herbicides or antifungals
11 () Methylated heterocyclic derivative Methyl, oxo, chloro, pyridine-like ring Heterocycle, halogen Antibacterial agents
2-MeTHJI-6-3TNJIaHWJINH () Methyl-ethyl-aniline derivative Methyl, ethyl, aniline Amine, aromatic ring Dyes or polymer precursors

Key Observations:

Functional Group Diversity :

  • Sulfonamides (e.g., Entry 1) exhibit strong hydrogen-bonding capacity, making them suitable for targeting enzymes like carbonic anhydrase .
  • Carbamates (Entries 3, 7) are hydrolytically stable, favoring sustained-release agrochemical formulations .

Substituent Effects: Halogenated derivatives (Entry 7, 11) show enhanced lipophilicity and antimicrobial activity compared to non-halogenated analogs . Methyl groups (Entries 1, 3) improve metabolic stability but may reduce solubility .

Stereochemical Considerations :

  • The stereodescriptor RCDKEGFXSA in the InChIKey implies chirality, which is absent in most listed analogs (e.g., symmetrical dimethylcarbamates in Entry 3) .

Research Findings and Limitations

  • Pharmacological Potential: Sulfonamide derivatives (Entry 1) are well-documented in drug discovery, but carbamates (Entry 3) dominate agrochemical patents due to their low mammalian toxicity .
  • Data Gaps : The evidence lacks quantitative data (e.g., IC₅₀ values, logP) for direct bioactivity comparisons.

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